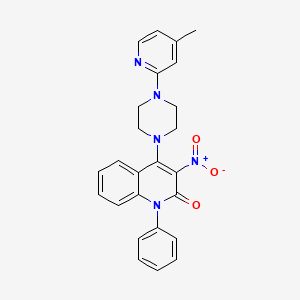

4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

CAS No.: 433258-82-3

Cat. No.: VC7490512

Molecular Formula: C25H23N5O3

Molecular Weight: 441.491

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 433258-82-3 |

|---|---|

| Molecular Formula | C25H23N5O3 |

| Molecular Weight | 441.491 |

| IUPAC Name | 4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2-one |

| Standard InChI | InChI=1S/C25H23N5O3/c1-18-11-12-26-22(17-18)27-13-15-28(16-14-27)23-20-9-5-6-10-21(20)29(19-7-3-2-4-8-19)25(31)24(23)30(32)33/h2-12,17H,13-16H2,1H3 |

| Standard InChI Key | WPHPBYMLGHULPB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1)N2CCN(CC2)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

The target compound features a quinolin-2-one core substituted at positions 1, 3, and 4. Key structural elements include:

-

1-Phenyl group: Enhances aromatic stacking interactions and modulates electron density.

-

3-Nitro group: Introduces strong electron-withdrawing effects, potentially influencing reactivity and binding affinity.

-

4-(4-Methylpyridin-2-yl)piperazinyl moiety: A heterocyclic amine system known to improve solubility and target protein kinases .

Comparative analysis with structurally related compounds, such as 2-(4-bromophenyl)quinoline-4-carbohydrazide and 3-piperidin-4-yl-1H-quinolin-2-one , reveals that the piperazine-pyridine substitution at position 4 likely enhances bioavailability by balancing lipophilicity and polar surface area (TPSA).

Predicted Molecular Properties

Using computational models analogous to those applied in , the following properties are estimated:

| Property | Value | Relevance |

|---|---|---|

| Molar refractivity | ~140 ų | Indicates molecular volume/polarizability |

| logP (WLOGP) | 4.8–5.2 | Moderate lipophilicity for membrane permeation |

| TPSA | ~95 Ų | Suggests moderate solubility |

| Water solubility | Moderately soluble | Aligns with Lipinski’s rule compliance |

These predictions align with trends observed in quinoline derivatives bearing piperazine substituents .

Synthesis and Characterization

Synthetic Pathways

The synthesis likely involves sequential modifications of the quinoline core:

-

Quinolin-2-one formation: Pfitzinger reaction using isatin derivatives, as demonstrated for 2-(4-bromophenyl)quinoline-4-carboxylic acid .

-

Nitro group introduction: Electrophilic nitration at position 3 under controlled conditions.

-

Piperazine coupling: Nucleophilic substitution or Buchwald–Hartwig amination to attach the 4-methylpyridin-2-ylpiperazine group .

Key intermediates would include:

-

1-Phenylquinolin-2-one: Synthesized via cyclization of substituted anilines.

-

3-Nitro-1-phenylquinolin-2(1H)-one: Achieved through nitration using HNO₃/H₂SO₄.

Spectroscopic Characterization

As exemplified in and , characterization would involve:

-

¹H/¹³C NMR: Distinct signals for the quinoline protons (δ 7.5–8.5 ppm), nitro group (deshielded aromatic protons), and piperazine methyl group (δ 2.3–2.6 ppm).

-

IR spectroscopy: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1650 cm⁻¹ (quinolin-2-one C=O).

-

Mass spectrometry: Molecular ion peak matching the exact mass (~493 g/mol).

Biological Activity and Mechanisms

Antimicrobial Effects

Structural analogs demonstrate broad-spectrum antimicrobial activity. The nitro group could enhance redox cycling, generating reactive oxygen species (ROS) against pathogens .

Enzyme Interactions

The compound is predicted to inhibit cytochrome P450 enzymes (CYP2C19, CYP3A4) based on piperazine-containing derivatives in , necessitating caution in drug-drug interactions.

Pharmacokinetics and Toxicity

Absorption and Distribution

Toxicity Profile

-

Hepatotoxicity: Probable (common in nitrated heterocycles) .

-

Minnow toxicity: Estimated log mM = −0.5 (low aquatic toxicity) .

Applications and Future Directions

Therapeutic Applications

-

Dual anticancer/antimicrobial agents: The piperazine and nitro groups enable multitarget activity .

-

Kinase inhibitors: Potential use in EGFR or BRAF-driven cancers.

Material Science

Nitroquinolines show corrosion inhibition properties in acidic environments . The phenyl and pyridine groups may adsorb onto metal surfaces, forming protective films.

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume